molecular formula C16H11N5 B12618312 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine

6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine

Cat. No.: B12618312
M. Wt: 273.29 g/mol
InChI Key: BKKRAYQRWJIXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine is a heterocyclic compound that features both quinoxaline and naphthyridine moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine typically involves the formation of the quinoxaline and naphthyridine rings followed by their fusion. One common method involves the thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones to generate acyl(quinoxalin-2-yl)ketenes, which then react regioselectively with Schiff bases under solvent-free conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced naphthyridine derivatives .

Scientific Research Applications

6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP) and may interfere with DNA replication and repair processes. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Quinoxalin-2-YL)-1,8-naphthyridin-2-amine is unique due to its fused heterocyclic structure, which combines the properties of both quinoxaline and naphthyridine. This fusion enhances its biological activity and makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H11N5

Molecular Weight

273.29 g/mol

IUPAC Name

6-quinoxalin-2-yl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C16H11N5/c17-15-6-5-10-7-11(8-19-16(10)21-15)14-9-18-12-3-1-2-4-13(12)20-14/h1-9H,(H2,17,19,21)

InChI Key

BKKRAYQRWJIXGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CN=C4C(=C3)C=CC(=N4)N

Origin of Product

United States

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